molecular formula C23H37N6O13P3 B13735373 N6-Benzyladenosine triphosphate triethylammonium salt CAS No. 40922-97-2

N6-Benzyladenosine triphosphate triethylammonium salt

Cat. No.: B13735373
CAS No.: 40922-97-2
M. Wt: 698.5 g/mol
InChI Key: MUHUCHSVGKMBBY-TZNCIMHNSA-N
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Description

N6-Benzyladenosine triphosphate triethylammonium salt is a highly specialized nucleotide compound. It is a pivotal compound in biomedicine, known for its high purity and stability. This compound functions as a potential modulator for a diverse array of enzymes participating in intricate cellular signaling pathways, playing a crucial role in exploring the complexities of cancer, cardiovascular, and neurological diseases.

Chemical Reactions Analysis

N6-Benzyladenosine triphosphate triethylammonium salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N6-Benzyladenosine triphosphate triethylammonium salt has a wide range of scientific research applications. In chemistry, it is used as a modulator for enzymes involved in cellular signaling pathways. In biology, it is used to study the complexities of cancer, cardiovascular, and neurological diseases. In medicine, it aids in the identification of potential therapeutic targets. In industry, it is used in the production of high-purity nucleotide compounds .

Mechanism of Action

The mechanism of action of N6-Benzyladenosine triphosphate triethylammonium salt involves its role as an adenosine receptor agonist. It has cytoactive activity, arresting the cell cycle at the G0/G1 phase and inducing apoptosis. It also exerts inhibitory effects on Toxoplasma gondii adenosine kinase and glioma. The molecular targets and pathways involved include caspase-3 and caspase-9 activation, leading to apoptosis .

Comparison with Similar Compounds

N6-Benzyladenosine triphosphate triethylammonium salt is unique due to its high specificity for cGMP-dependent protein kinase. Similar compounds include other adenosine receptor agonists and nucleotide analogs. this compound stands out due to its high purity, stability, and specificity .

Biological Activity

N6-Benzyladenosine triphosphate triethylammonium salt (BzATP) is a modified nucleotide that exhibits significant biological activity, particularly as an agonist for purinergic receptors. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of BzATP

BzATP is a prototypic agonist for the P2X7 receptor, a subtype of purinergic receptors. It is characterized by its ability to activate various receptor subtypes, including P2X1 and P2Y1, albeit with partial agonist activity. The compound is synthesized from adenosine and modified to enhance its receptor binding and biological efficacy.

BzATP primarily functions as an agonist for the P2X7 receptor, which is involved in various physiological processes, including inflammation and immune response. The effective concentration (EC50) values for BzATP are reported as follows:

  • Rat P2X7 receptor: 3.6 μM
  • Human P2X7 receptor: 7 μM
  • Mouse P2X7 receptor: 285 μM

These values indicate that BzATP exhibits 5 to 10 times greater potency than ATP itself at these receptors .

Cytokinin Activity

Research has shown that N6-benzyladenosine derivatives, including BzATP, exhibit cytokinin-like activity. They have been evaluated for their effects on plant growth and cell division. In various bioassays (e.g., tobacco callus and wheat leaf senescence), BzATP demonstrated significant activity, suggesting potential applications in agricultural biotechnology .

Anticancer Properties

Studies have highlighted the anticancer potential of BzATP and related compounds. For instance, certain N6-benzyladenosine derivatives exhibited strong cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies . The mechanism behind this selective cytotoxicity may involve the modulation of oxidative stress pathways within cancer cells.

Case Studies and Research Findings

  • In Vitro Studies : A series of experiments demonstrated that BzATP and its derivatives could inhibit adenylate cyclase activity via A3 adenosine receptors. These findings suggest that BzATP can effectively modulate intracellular signaling pathways associated with cell proliferation and apoptosis .
  • Receptor Binding Affinity : Comparative studies have shown that modifications at the N6 position of adenosine significantly influence binding affinity towards A3 receptors. For example, derivatives with specific substitutions exhibited enhanced selectivity and potency at A3 receptors compared to their unmodified counterparts .
  • Cytotoxicity Assays : In assays involving leukemic cells, N6-benzyladenosine derivatives showed promising growth inhibition. Notably, some compounds demonstrated a high degree of selectivity for cancer cells over normal fibroblasts, indicating their potential as therapeutic agents in oncology .

Summary Table of Biological Activities

Activity TypeReceptor/TargetObserved EffectReference
Agonist ActivityP2X7EC50: 3.6 μM (rat)
Cytokinin ActivityCytokinin receptorsGrowth promotion in plants
Anticancer ActivityCancer cell linesCytotoxicity against leukemia
Receptor BindingA3 AdenosineEnhanced selectivity

Properties

CAS No.

40922-97-2

Molecular Formula

C23H37N6O13P3

Molecular Weight

698.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine

InChI

InChI=1S/C17H22N5O13P3.C6H15N/c23-13-11(7-32-37(28,29)35-38(30,31)34-36(25,26)27)33-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10;1-4-7(5-2)6-3/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27);4-6H2,1-3H3/t11-,13-,14-,17-;/m1./s1

InChI Key

MUHUCHSVGKMBBY-TZNCIMHNSA-N

Isomeric SMILES

CCN(CC)CC.C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

CCN(CC)CC.C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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